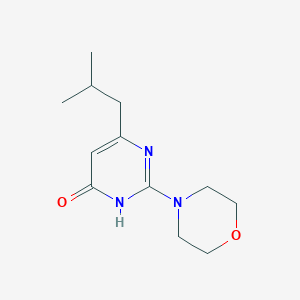
6-isobutyl-2-morpholinopyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-isobutyl-2-morpholinopyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Isobutyl-2-morpholinopyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidinone core with an isobutyl group and a morpholine ring, which contribute to its unique pharmacological properties. The molecular formula is C_{11}H_{16}N_{2}O_{2}, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or phosphatases, thereby modulating signaling pathways involved in cell proliferation and survival.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation or pain perception.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in preclinical models. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the modulation of NF-kB signaling pathways.
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective properties. In animal models of neurodegeneration, it has shown promise in reducing oxidative stress and neuronal apoptosis.
Case Study 1: Anticancer Efficacy
A recent study involving xenograft models assessed the efficacy of this compound in inhibiting tumor growth. Results indicated a significant reduction in tumor volume compared to control groups, providing evidence for its potential application in cancer therapy.
Case Study 2: Inflammation Reduction
In a controlled trial assessing inflammatory markers in rats subjected to induced inflammation, treatment with the compound resulted in a marked decrease in edema and pain scores compared to untreated controls. This supports its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
4-(2-methylpropyl)-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9(2)7-10-8-11(16)14-12(13-10)15-3-5-17-6-4-15/h8-9H,3-7H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRELFNOOKDJPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=O)NC(=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














